molecular formula C10H12N8O2 B3052534 5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol CAS No. 42204-43-3

5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol

Cat. No.: B3052534
CAS No.: 42204-43-3
M. Wt: 276.26 g/mol
InChI Key: GCTRYQSKALFXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of an azido group attached to the oxolane ring and an aminopurine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving a suitable diol and a halogenating agent.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a halogenated intermediate reacts with sodium azide under controlled conditions.

    Attachment of the Aminopurine Moiety: The final step involves coupling the aminopurine moiety to the azidomethyl oxolane intermediate through a glycosylation reaction, often catalyzed by a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine.

    Substitution: The azido group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Various substituted nucleoside analogs with diverse functionalities.

Scientific Research Applications

5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.

    Biology: Studied for its role in inhibiting viral replication and as a potential antiviral agent.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The azido group can form covalent bonds with nucleophilic sites in enzymes or DNA, inhibiting their function. This compound targets molecular pathways involved in DNA replication and repair, making it effective against rapidly dividing cells, such as cancer cells and viruses.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol: Lacks the azido group, resulting in different reactivity and biological activity.

    5-(6-Aminopurin-9-yl)-2-(methyl)oxolan-3-ol: Contains a methyl group instead of an azido group, affecting its chemical properties and applications.

Uniqueness

5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable tool in chemical biology and medicinal chemistry for developing targeted therapies and diagnostic agents.

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(19)6(20-7)2-16-17-12/h3-7,19H,1-2H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTRYQSKALFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962369
Record name 9-(5-Azido-2,5-dideoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42204-43-3
Record name NSC119843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(5-Azido-2,5-dideoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol
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